2-bromo-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide
Overview
Description
2-bromo-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a hydroxyphenyl group, a piperidinylsulfonyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the bromination of a suitable precursor. One common method involves the bromination of a substituted phenol using diethyl dibromomalonate under neutral conditions . The resulting 2-bromo-phenol can then be further reacted with other reagents to introduce the hydroxyphenyl, piperidinylsulfonyl, and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by subsequent functional group modifications. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution of the bromine atom can produce various substituted derivatives.
Scientific Research Applications
2-bromo-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting key functional proteins such as FtsZ . Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methylpropionamide
- 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
- 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
Uniqueness
2-bromo-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidinylsulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
2-bromo-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c19-15-9-8-13(26(24,25)21-10-4-1-5-11-21)12-14(15)18(23)20-16-6-2-3-7-17(16)22/h2-3,6-9,12,22H,1,4-5,10-11H2,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPHKOHTFJPSOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NC3=CC=CC=C3O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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